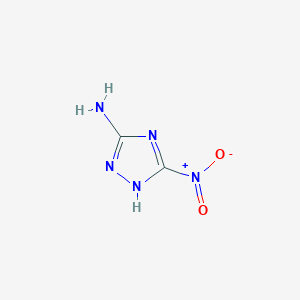

3-nitro-1H-1,2,4-triazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N5O2/c3-1-4-2(6-5-1)7(8)9/h(H3,3,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYAABCXMIRIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393619 | |

| Record name | 3-nitro-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58794-77-7 | |

| Record name | NSC153384 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Nitro-1H-1,2,4-triazol-5-amine

Traditional methods for synthesizing this compound have been well-documented and rely on fundamental organic chemistry principles.

A key step in the synthesis of many nitro-containing compounds is nitration. In the context of triazoles, this typically involves the introduction of a nitro group (-NO2) onto the triazole ring. For instance, the nitration of 3-amino-1,2,4-triazole can be achieved using a mixture of nitric acid and sodium nitrite (B80452) in water. researchgate.net This process is carefully controlled at low temperatures to ensure the desired product is formed. researchgate.net Another approach involves the nitration of 1,2,4-triazol-3-one to produce 3-nitro-1,2,4-triazol-5-one (NTO). google.com

Amination, the introduction of an amino group (-NH2), is another critical transformation. A notable synthesis of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) involves the treatment of the ammonium (B1175870) salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT) with hydrazine (B178648) hydrate (B1144303), which can result in yields greater than 90%. tandfonline.com The position of the amino group on the azole ring (C-amino vs. N-amino) significantly influences the properties of the resulting compound. nih.govresearchgate.net For example, introducing a C-amino group can enhance density and detonation performance, while an N-amino group can improve nitrogen content and heat of formation. nih.govresearchgate.net The amination of 3-nitro-1H-1,2,4-triazole to its C-amino and N-amino derivatives has been accomplished using various aminating agents. nih.govbit.edu.cn Specifically, 5-amino-3-nitro-1H-1,2,4-triazole was successfully prepared through a one-step amination of 3-nitro-1H-1,2,4-triazole with 1,1,1-trimethylhydrazinium (B8733633) iodide. semanticscholar.org

Table 1: Comparison of Amination Effects on Nitroazoles

| Amino Group Position | Effect on Properties |

| C-amino | Enhanced density, detonation velocity, and pressure. nih.govresearchgate.net |

| N-amino | Improved nitrogen content, heat of formation, and impact sensitivity. nih.govresearchgate.net |

Cyclization reactions are fundamental to forming the triazole ring itself. One common method involves the reaction of carboxylic acid derivatives with aminoguanidine (B1677879). mdpi.com For example, N-acyl aminoguanidines can undergo ring closure upon heating to form 5-substituted 3-amino-1,2,4-triazoles. mdpi.com Another approach is the one-pot reaction of thiourea, dimethyl sulfate, and various hydrazides. mdpi.com Functionalization of the triazole ring can be achieved through various reactions, such as the condensation of 3-amino-5-nitro-1,2,4-triazole with 2,4,6-trinitrochlorobenzene to synthesize new heat-resistant explosives. energetic-materials.org.cn

Novel and Green Synthetic Route Development

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This includes the use of microwave assistance and metal-free catalytic systems.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. It has been successfully applied to the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids. mdpi.com This method offers a straightforward and green approach, particularly for volatile starting materials, by using sealed reaction vials under controlled microwave conditions. mdpi.com Microwave irradiation has also been used in the acylation of aminoguanidine hydrochloride with succinic anhydride, followed by recyclization to form the 1,2,4-triazole (B32235) ring. mdpi.com Furthermore, a catalyst-free and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been established under microwave conditions. nih.gov

Table 2: Microwave-Assisted Synthesis of 3-Amino-1,2,4-triazoles

| Starting Materials | Conditions | Product | Reference |

| Aminoguanidine bicarbonate, Carboxylic acids | Sealed vial, HCl catalyst, 180°C | 5-substituted 3-amino-1,2,4-triazoles | mdpi.com |

| Aminoguanidine hydrochloride, Succinic anhydride, Amine | Microwave irradiation | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |

| Enaminonitriles, Benzohydrazides | Dry toluene, 140°C | 1,2,4-triazolo[1,5-a]pyridines | nih.gov |

The development of metal-free catalytic systems is a significant advancement in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. For the synthesis of 1,2,3-triazoles, a transition-metal-free catalytic method has been developed using tetraalkylammonium hydroxide (B78521) in DMSO. acs.org This reaction between aryl azides and terminal alkynes is experimentally simple and insensitive to air and moisture. acs.org Another metal-free approach for synthesizing 1,2,3-triazoles involves the reaction of β-substituted NH-enaminoesters and tosyl azide (B81097) with Et3N catalysis in water. sioc-journal.cn Additionally, an efficient base-mediated stereoselective addition method using a simple and economical basic system of Cs2CO3/DMSO has been developed for the synthesis of vinyl triazole derivatives. nih.govrsc.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all reactants, represent a highly efficient strategy in modern organic synthesis. This approach is widely used for creating libraries of structurally diverse heterocyclic compounds, including various 1,2,4-triazoles. For instance, a one-pot, three-component reaction involving 3-amino-1,2,4-triazole, an aldehyde, and a 1,3-dicarbonyl compound can be used to synthesize fused researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, often accelerated by microwave irradiation in environmentally benign solvents like water. osti.gov Another one-pot method for producing 5-substituted 3-amino-1,2,4-triazoles involves the reaction of thiourea, dimethyl sulfate, and various hydrazides. mdpi.com

However, the application of multi-component reactions for the direct synthesis of this compound (ANTA) is not prominently documented in the reviewed literature. The synthesis of ANTA typically follows more conventional, sequential routes. These established methods include the selective reduction of the ammonium salt of 3,5-dinitro-1H-1,2,4-triazole using hydrazine hydrate nih.gov or the direct C-amination of 3-nitro-1H-1,2,4-triazole. mdpi.com While MCRs are powerful for generating related 3-amino-1,2,4-triazole structures, the specific substitution pattern and reactive nature of the nitro group in ANTA have led to a reliance on these alternative synthetic pathways.

Mechanistic Investigations of Synthetic Reactions

Proposed Reaction Intermediates and Transition States

The formation of the 1,2,4-triazole ring, particularly in derivatives like ANTA, proceeds through several proposed intermediates, depending on the starting materials. When aminoguanidine or its derivatives are used, the reaction with carboxylic acids or their equivalents is a common route. A plausible mechanism involves the initial acid-catalyzed acylation of aminoguanidine to form a key guanyl hydrazide (also known as N-acyl aminoguanidine) intermediate. mdpi.com This intermediate then undergoes a rate-limiting cyclization, accompanied by the elimination of water, to form the aromatic 1,2,4-triazole ring.

A similar key intermediate, a substituted hydrazinecarboximidamide derivative, is proposed in other convergent synthetic routes. researchgate.net Computational studies using Density Functional Theory (DFT) on related systems have been employed to investigate the energetics of these transformations and the structures of transition states. For example, studies on the decomposition of nitro-substituted azoles suggest that N-R bond cleavage may not be the primary decomposition channel; instead, a ring-opening mechanism is often predicted. researchgate.net In the synthesis of related energetic compounds, DFT has been used to calculate the bond lengths and Mayer bond orders of intermediates, providing insight into their stability and electronic structure. energetic-materials.org.cn

In syntheses starting from 1-amino-2-nitroguanidine, the reaction with oxalic acid can produce intermediates such as [2-(N2-nitro-carbamimidoyl) hydrazino]oxoacetic acid . This species can then be cyclized in the presence of a base to yield a nitroamino-1,2,4-triazole derivative, demonstrating a pathway where the nitro-functionalized guanidine (B92328) backbone is pre-formed before cyclization.

Kinetic Studies of Triazole Ring Formation

A thorough review of the available scientific literature indicates that detailed kinetic studies—encompassing the determination of reaction rates, rate constants, and activation energies specifically for the cyclization and formation of the this compound ring—are not extensively documented.

However, related studies on the synthesis of other aminotriazoles provide some qualitative insights. For the formation of 5-amino-3-methyl-1,2,4-triazole from aminoguanidine and acetic acid, the formation of the guanyl hydrazide intermediate and its subsequent cyclization are the key steps. It has been noted that the rate of cyclization for guanyl hydrazides is significantly faster when they are in their free base form compared to their salt forms. mdpi.com This suggests that the pH and the acid-base properties of the reaction medium are critical factors that influence the reaction kinetics, with an excess of acid potentially slowing the rate of the final cyclization step. mdpi.com While these findings relate to similar triazole systems, specific quantitative kinetic data for ANTA formation remains a subject for future investigation.

Solvent Effects on Reaction Selectivity and Efficiency

The choice of solvent is a critical parameter in the synthesis of azole compounds, profoundly influencing reaction efficiency, yield, and in many cases, the regioselectivity of the product. The synthesis of this compound and its precursors is no exception, with different solvents being employed depending on the specific transformation.

In the selective reduction of the ammonium salt of 3,5-dinitro-1,2,4-triazole, an aqueous solution is often used, with hydrazine hydrate acting as the reducing agent. nih.gov This method is effective and minimizes the presence of volatile organic solvents. In contrast, the direct C-amination of 3-nitro-1H-1,2,4-triazole with 1,1,1-trimethylhydrazinium iodide is successfully carried out in dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent capable of dissolving the reactants and facilitating the nucleophilic substitution. mdpi.com The synthesis of derivative salts, such as the sodium salt of ANTA, is typically performed in ethanol.

The importance of the solvent and base system on yield and reaction time is well-illustrated in the synthesis of analogous triazole derivatives. The selection of the solvent can dictate the solubility of reactants and intermediates, the stability of transition states, and the efficacy of the chosen base. As shown in the table below for a model triazole synthesis, changing the solvent and base can lead to significant variations in product yield and reaction duration.

Table 1: Effect of Solvent/Base System on the Yield of an Analogous 1,2,3-Triazole Synthesis

| Entry | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | MeONa | MeOH | - | 41 | |

| 2 | Et3N | DMF | 12 | 78 | |

| 3 | DBU | DMF | - | <5 | |

| 4 | K2CO3 | DMSO | 7 | 67 |

This data highlights that aprotic polar solvents like DMF and DMSO are often effective for such syntheses, but the choice of base is crucial, with a moderately strong base like triethylamine (B128534) (Et₃N) providing a high yield, whereas a very strong, non-nucleophilic base like DBU led to decomposition and low yields. These principles underscore the need for careful optimization of reaction conditions, particularly the solvent, for any given synthetic route to maximize the efficiency of this compound production.

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing the structural features of ANTA and related nitroazole compounds. nih.gov

Crystallographic studies of related nitro-substituted triazoles, such as 3-nitro-1H-1,2,4-triazole, reveal detailed information about their crystal systems. For instance, 3-nitro-1H-1,2,4-triazole crystallizes in a monoclinic system. nih.govnih.gov The asymmetric unit of this compound contains two crystallographically independent molecules. nih.govnih.gov

A study on 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT) and its salts also provides insights into the crystallographic parameters of similar complex energetic materials. rsc.org The determination of the space group is a critical step in crystal structure analysis, as it describes the symmetry of the crystal lattice. For example, the crystal structure of 3-[(3,4-Dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole was determined to be in the Pbca space group. cambridge.org

Table 1: Crystallographic Data for 3-nitro-1H-1,2,4-triazole

| Parameter | Value |

|---|---|

| Formula | C₂H₂N₄O₂ |

| Molecular Weight | 114.08 g/mol |

| Crystal System | Monoclinic |

| a | 8.7818 (1) Å |

| b | 10.0726 (2) Å |

| c | 9.9703 (1) Å |

| β | 107.081 (1)° |

| Volume | 843.03 (2) ų |

| Z | 8 |

Data obtained at 100 K. Source: nih.gov

The molecular conformation of nitro-substituted triazoles is characterized by nearly planar ring systems. In the case of 3-nitro-1H-1,2,4-triazole, the triazole rings of the two independent molecules in the asymmetric unit are essentially planar. nih.govnih.gov The planarity of these heterocyclic systems is a common feature, contributing to their aromatic character.

Tautomerism is a significant aspect of triazole chemistry. 1,2,4-triazoles can exist in different tautomeric forms, such as the 1H and 4H tautomers. researchgate.net The specific tautomer present in the solid state can be definitively determined using X-ray crystallography. rsc.org For instance, a study on 3-phenyl-1H-1,2,4-triazol-5-amine revealed the co-crystallization of two different tautomers. nih.gov The relative stability of these tautomers can be influenced by substituents on the triazole ring. acs.org Computational studies can also be employed to predict the most stable tautomeric forms. unifr.ch

Hydrogen bonds are a dominant intermolecular force in the crystal structures of amino- and nitro-substituted triazoles. The presence of both amino (-NH2) and triazole ring nitrogen atoms allows for the formation of extensive hydrogen bonding networks. In the crystal structure of 3-nitro-1H-1,2,4-triazole, molecules are linked by intermolecular N—H⋯N and C—H⋯O hydrogen bonds, forming supramolecular chains. nih.govnih.gov These interactions play a critical role in the stability and density of the crystal. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. researchgate.netnih.gov

π-π stacking interactions between the aromatic triazole rings are another important factor in the crystal packing of these compounds. rsc.org These interactions contribute to the stabilization of the crystal lattice and can influence the material's density. The planarity of the triazole ring facilitates these stacking arrangements. mdpi.com Computational studies and Hirshfeld surface analysis are often used to visualize and quantify these interactions. mdpi.com

Analysis of Intermolecular Interactions in Crystal Lattices

Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in energetic materials, significantly impacting key properties such as density, stability, and sensitivity. dtic.milresearchgate.net While specific polymorphic studies on ANTA are not extensively detailed in the available literature, the principles of polymorphism and the influence of crystallization are understood from related compounds. nih.gov

Exploration of Different Crystalline Forms

The exploration of different crystalline forms is fundamental to materials science. For energetic compounds, identifying a polymorph with high density and low sensitivity is a primary objective. Although specific polymorphs of ANTA have not been reported, studies on the closely related compound 3-nitro-1,2,4-triazole (B13798) have identified two distinct polymorphic forms, designated as Form I and Form II. nih.gov This demonstrates that the triazole ring system substituted with a nitro group is susceptible to polymorphism, suggesting that ANTA may also exhibit this behavior under various crystallization conditions.

Influence of Crystallization Conditions on Polymorph Selection

The selection of a specific polymorph is highly dependent on the crystallization conditions. Factors such as the choice of solvent, temperature, and cooling rate play a crucial role. For instance, in the case of 3-nitro-1,2,4-triazole, extensive screening using a variety of solvents like ethanol, methanol, and acetone, as well as solvent mixtures, led to the formation of its two known polymorphs. nih.gov While one form was more commonly observed, the other appeared under specific conditions, highlighting the subtle energetic balance between different crystal packings. nih.gov This principle underscores the importance of a thorough screening of crystallization conditions to isolate and characterize potential polymorphs of any given compound, including ANTA.

Rational Design of Crystal Packing Architectures

Crystal engineering allows for the rational design of crystal structures to achieve desired physical properties. nih.gov One of the most effective strategies in this field is cocrystallization, where two or more different molecules are combined in a single crystal lattice. nih.govenantia.com This technique has been applied to ANTA in theoretical studies to modulate its properties.

A notable example is the in-silico design of a cocrystal composed of ammonium (B1175870) dinitramide (ADN) and 3-nitro-1H-1,2,4-triazol-5-amine (ANTA). rsc.org The primary goal of this work was to create a new high-energy material with low hygroscopicity, a significant drawback of pure ADN. The theoretical calculations for the ADN/ANTA cocrystal predicted a stable structure with desirable energetic properties, demonstrating how crystal engineering can be used to overcome the limitations of a single-component material. rsc.org The formation of cocrystals can lead to more stable solid forms that are less prone to undesirable polymorphic transformations. enantia.com

| Property | Value |

|---|---|

| Crystal Density | 1.8353 g/cm³ |

| Saturated Moisture Absorption Rate | 3.67% |

| Cohesive Energy Density | Higher than pure ADN |

Hirshfeld Surface Analysis and Quantitative Interaction Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts between neighboring molecules. The surface can be color-coded to highlight different types of interactions and their relative strengths. nih.govnih.gov

While specific Hirshfeld surface analysis studies dedicated solely to ANTA are not prominent in the surveyed literature, the technique has been applied to the polymorphs of the related 3-nitro-1,2,4-triazole and numerous other energetic triazole derivatives. nih.govnih.gov In these related compounds, the analysis reveals the dominance of specific hydrogen bonds and van der Waals forces that dictate the supramolecular architecture. nih.govnih.govnih.gov

Solid-State NMR Spectroscopy for Structural Insights

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the local atomic environment in solid materials. It is particularly valuable for characterizing crystalline and amorphous solids, including different polymorphs which can be difficult to distinguish by other methods.

For a compound like ANTA, SSNMR could offer significant structural insights. It can be used to:

Identify and distinguish between different polymorphic forms by detecting subtle changes in the chemical shifts of carbon and nitrogen atoms in the crystal lattice.

Determine the tautomeric form of the triazole ring present in the solid state.

Provide information on intermolecular interactions, such as hydrogen bonding, by analyzing the proximity of different nuclei.

Although solution-state NMR (¹H, ¹³C, ¹⁵N) has been used to characterize ANTA and its derivatives, researchgate.net specific studies employing solid-state NMR for this compound are not found in the reviewed literature. The application of SSNMR would be a logical next step in the comprehensive solid-state characterization of ANTA and its potential polymorphs or cocrystals.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ANTA. These methods model the behavior of electrons within the molecule, allowing for the prediction of its structure, reactivity, and energetic characteristics.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are utilized for high-accuracy predictions of energetic properties. The Gaussian-2 (G2) ab initio method, for example, has been used to calculate the atomization energy of ANTA, which is a key value for determining its heat of formation. doi.org Another approach involves using the MP2/6-311++G** level of theory to determine the enthalpy of reactions involving ANTA, which is then used to calculate its gas-phase enthalpy of formation. rsc.org These high-level calculations, while computationally intensive, provide reliable thermochemical data that is essential for assessing the performance of an energetic material.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔELUMO–HOMO), is an important indicator of a molecule's stability. acs.org A larger gap generally implies higher stability and lower chemical reactivity. acs.org

Studies on energetic compounds incorporating ANTA have shown that its inclusion can influence the HOMO-LUMO gap of the resulting molecule. nih.govresearchgate.net For example, in a series of designed bridged pyridine (B92270) derivatives, the incorporation of 3-nitro-1H-1,2,4-triazol-5-amine was found to decrease the HOMO-LUMO gap, suggesting an increase in reactivity compared to other building blocks. nih.gov The HOMO-LUMO gap is a key parameter investigated in the theoretical design of new energetic materials to balance stability and performance. acs.org

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for ANTA-related compounds Note: Direct values for isolated ANTA were not available in the searched literature; the data reflects compounds where ANTA is a component, illustrating its influence.

| Compound System | HOMO (eV) | LUMO (eV) | ΔELUMO–HOMO (eV) | Reference |

| Bridged Pyridine with ANTA | Varies | Varies | Decreased upon incorporation | nih.gov |

| HCPT (ANTA derivative) | - | - | 2.43 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for analyzing the charge distribution on a molecule's surface and predicting its reactive behavior. The MEP visualizes regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netacs.org

Thermochemical Property Calculations

The performance of an energetic material is largely defined by its thermochemical properties, which are routinely predicted using computational methods.

The enthalpy of formation (HOF or ΔHf) is one of the most important thermochemical parameters for an energetic material, as it directly relates to the energy released during detonation. scispace.com Computational chemists use various methods to predict HOF. A common approach is the use of isodesmic reactions, where the bond types in the reactants and products are conserved, leading to cancellation of errors in the calculation. rsc.orgsci-hub.se The gas-phase HOF of ANTA and its derivatives has been calculated using this method, often in conjunction with DFT or ab initio calculations. rsc.orgrsc.org

The solid-state enthalpy of formation is derived from the gas-phase value by subtracting the enthalpy of sublimation. The latter is often approximated from the lattice energy (ΔHL), which represents the energy required to break apart the crystal lattice into its constituent gaseous ions or molecules. doi.org The lattice energy itself can be calculated using formulas that relate it to the molecular density and formula mass. rsc.orgresearchgate.net

Table 2: Calculated Thermochemical Properties for this compound (ANTA) and Related Compounds

| Property | Value | Method | Reference |

| For ANTA | |||

| Enthalpy of Formation (kJ/mol) | +320 | DFT (Gaussian 09) | |

| For ANTA Derivatives | |||

| Heat of Formation (kJ·mol⁻¹) | 173.7 - 454.6 | Isodesmic Reaction | researchgate.net |

| Lattice Energy (ΔHL) | Calculated | Jenkins' Formula | researchgate.net |

Prediction of Thermal Decomposition Pathways

Theoretical calculations are crucial for predicting the initial steps of thermal decomposition, which are key to understanding the stability and safety of energetic materials. For ANTA, computational studies have focused on identifying the weakest bonds in the molecule, as their cleavage is often the rate-determining step in decomposition.

Quantum chemical calculations have been employed to estimate the bond dissociation energies (BDEs) for the primary covalent bonds in the ANTA molecule. Studies using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2, MP4) have provided valuable data on the energy required to break specific bonds. acs.org For the 2H-ANTA tautomer, the C-NO₂ bond is predicted to be the weakest, with a calculated BDE of approximately 67.1 kcal/mol. acs.org This suggests that the primary initial decomposition step is the scission of the nitro group from the triazole ring. This is a common decomposition pathway for many nitroaromatic and nitroheterocyclic energetic compounds. acs.orgresearchgate.net

Subsequent predicted decomposition steps involve the cleavage of the C-NH₂ and N-H bonds, with estimated BDEs of 112.8 kcal/mol and 97.2 kcal/mol, respectively. acs.org General theoretical studies on nitro-1,2,4-triazoles suggest that after the initial C-NO₂ bond scission, a cascade of reactions occurs, leading to the formation of stable gaseous products like N₂, CO₂, and H₂O, along with other small molecules like HCN and NO. researchgate.net The decomposition is a complex process involving numerous radical species and intermediate structures.

Table 1: Calculated Bond Dissociation Energies (BDE) for 2H-ANTA

| Bond | Calculated BDE (kcal/mol) | Predicted Initial Decomposition Step |

|---|---|---|

| C–NO₂ | 67.1 | Primary |

| N–H | 97.2 | Secondary |

| C–NH₂ | 112.8 | Secondary |

Data sourced from theoretical calculations at the MP2 level. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into dynamic processes like conformational changes and intermolecular interactions in condensed phases.

The this compound molecule can exist in different tautomeric forms, primarily the 1H-ANTA and 2H-ANTA forms, which differ in the position of the hydrogen atom on the triazole ring. Computational studies have been essential in determining the relative stability of these tautomers.

Ab initio and DFT calculations have shown that the energy difference between these tautomers is subtle and can be influenced by the computational method and the environment. acs.org In the gas phase, high-level calculations (MP2, MP4, DFT) predict that the 1H-ANTA tautomer is the most stable. acs.org However, in a polar solvent, the equilibrium shifts. Calculations using a continuum solvation model indicate that the 2H-ANTA tautomer becomes the more stable form, which is consistent with experimental X-ray crystallography studies that find the 2H form in the solid state. acs.org

Conformational analysis also involves the orientation of the amino (-NH₂) and nitro (-NO₂) groups relative to the triazole ring. In the solid state, these groups are nearly planar with the ring to maximize hydrogen bonding and crystal packing efficiency. However, gas-phase calculations predict significant twisting of both the nitro and amino groups. acs.org This highlights the critical role of intermolecular interactions in determining the molecular conformation in the condensed phase.

Table 2: Relative Stability of ANTA Tautomers

| Phase | Computational Method | Most Stable Tautomer |

|---|---|---|

| Gas Phase | HF | 2H-ANTA |

| Gas Phase | MP2, MP4, DFT | 1H-ANTA |

| Polar Solvent | DFT (Onsager model) | 2H-ANTA |

This table summarizes findings on the tautomeric equilibrium of ANTA under different conditions. acs.org

Understanding the interactions between ANTA molecules in the solid or liquid state is key to explaining its physical properties, such as density and sensitivity. While comprehensive MD simulations for ANTA are not as widely published as for other explosives, the development of a classical force field for the 2H-ANTA tautomer has been reported. acs.org A force field is a set of parameters that describes the potential energy of a system of atoms and is a prerequisite for performing classical MD simulations.

The development of this force field was based on structural and spectroscopic data calculated at the MP2 level. acs.org Such a tool allows for the simulation of a large number of molecules to study bulk properties. These simulations can model the extensive network of intermolecular hydrogen bonds between the amino group hydrogens and the nitrogen atoms of the triazole ring and oxygen atoms of the nitro group. These interactions are fundamental to the high density and relative insensitivity of ANTA.

Furthermore, computational studies using continuum solvation models have quantified the effect of a polar environment on the molecule's energetics and conformation, providing a simplified yet powerful way to simulate interactions in a condensed phase. acs.org

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways and identifying transition states are advanced computational techniques used to elucidate the mechanisms of chemical reactions, including synthesis and decomposition. For ANTA, this involves mapping the potential energy surface for a given reaction to find the lowest energy path from reactants to products.

Theoretical studies have investigated the reactivity of the different nitrogen atoms in the triazole ring. acs.orgresearchgate.net DFT calculations were employed to understand the selectivity of the ring nitrogens toward electrophiles. These studies found that the reactivity is a complex interplay of steric hindrance, electronic properties, and hydrogen-bonding effects. acs.org Such modeling is crucial for predicting the outcome of synthetic reactions to create derivatives of ANTA.

In the context of decomposition, transition state analysis can be used to calculate the activation energy for the initial bond-breaking steps. By locating the transition state structure for the C-NO₂ bond scission, for example, a more precise activation energy for this unimolecular decomposition step can be determined. These calculations complement the BDE estimates and provide a more dynamic picture of the decomposition process. While detailed transition state analyses for all of ANTA's decomposition reactions are complex and computationally expensive, studies on related nitrotriazoles provide a framework for these investigations. researchgate.netnih.gov They generally confirm that C-NO₂ or N-NO₂ bond homolysis is the most favorable initial channel. researchgate.net

Chemical Reactivity and Derivatization Strategies

Functionalization of the Triazole Ring System

The triazole ring is an aromatic heterocycle with multiple nitrogen atoms that can participate in various reactions. The presence of both an acidic N-H proton and basic nitrogen atoms allows for diverse functionalization pathways.

Alkylation and arylation reactions on the nitrogen atoms of the triazole ring are common strategies to create new derivatives. The alkylation of 3-nitrotriazoles can be complex, often resulting in a mixture of isomers due to the presence of multiple nitrogen atoms that can be alkylated. longdom.org For instance, the alkylation of 3-nitro-1,2,4-triazole (B13798) with alkyl halides can theoretically lead to substitution at the N-1, N-2, or N-4 positions. longdom.org

More selective reactions have been developed. The interaction of N(1)-alkyl-substituted 3-nitro-5-R-1,2,4-triazoles with alkylating agents like dialkyl sulphates can proceed selectively to yield 1,4-dialkyl-3-nitro-1,2,4-triazolium salts. researchgate.net

N-arylation provides a route to thermally stable, high-density energetic materials. A notable example is the condensation of ANTA with 2,4,6-trinitrochlorobenzene (picryl chloride). This reaction, typically conducted in a solvent like DMF with a catalyst such as sodium fluoride, yields 1-picryl-3-amino-5-nitro-1,2,4-triazole, a heat-resistant explosive. energetic-materials.org.cn Similarly, ANTA can be reacted with 2,4,6-trichloro-1,3,5-triazine to synthesize 2,4,6-tris(3-amino-5-nitro-1,2,4-triazole-1-yl)-1,3,5-triazine, linking multiple ANTA units to a central triazine core. energetic-materials.org.cn Another derivatization involves linking a tetrazole ring to the triazole nucleus, as seen in 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT), to create nitrogen-rich energetic materials. rsc.org

The exocyclic amino group at the C5 position is a key site for derivatization, allowing for the introduction of various functional groups to tune the compound's properties.

Nitration: The amino group can be nitrated to form a nitramino group (-NHNO₂). This transformation significantly increases the oxygen balance and energetic output of the molecule, as demonstrated in compounds like 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole. rsc.org

Formation of Guanidine (B92328) Derivatives: The amino group can be converted into more complex nitrogen-rich functionalities. For example, the synthesis of 1-nitroguanyl-3-nitro-5-amino-1,2,4-triazole (ANTA-NQ) involves the modification of the amino group to a nitroguanyl moiety, creating a high-performing material with low sensitivity. researchgate.net

Substitution with Hydrazine (B178648): The amino group can be replaced by a hydrazino group (-NHNH₂) to create versatile platforms for further synthesis. 5-hydrazino-3-nitro-1,2,4-triazole (HNT), for example, is synthesized in a three-step process from 5-bromo-3-nitro-1,2,4-triazole and serves as a precursor for both cationic and anionic energetic salts. rsc.org

Formation of the Amino Group: The synthesis of ANTA itself can be viewed as a derivatization. One method involves the selective oxidation of 3,5-diamino-1,2,4-triazole (DAT). researchgate.net Another important route is the C-amination of 3-nitro-1H-1,2,4-triazole using amination agents like 1,1,1-trimethylhydrazinium (B8733633) iodide. nih.gov

The nitro group at the C3 position is the primary explosophore in ANTA and is crucial for its energetic properties. Its transformation is a key strategy for modifying the compound's performance and sensitivity.

Reduction to an Amino Group: The most common transformation is the reduction of the nitro group to an amino group. This reaction is fundamental in azole chemistry. For instance, in related compounds like 3-nitro-1,2,4-triazol-5-one (NTO), the nitro group is quantitatively reduced to an amino group to form 3-amino-1,2,4-triazol-5-one (ATO) using redox couples like hematite-Fe(II). nih.gov A highly efficient method for synthesizing ANTA involves the selective reduction of one nitro group in the ammonium (B1175870) salt of 3,5-dinitro-1,2,4-triazole using hydrazine hydrate (B1144303), achieving yields of 94-96%. osti.gov

Replacement with an Azido (B1232118) Group: The nitro group can be substituted with an azido group (-N₃), another powerful energetic functional group. This substitution further increases the nitrogen content and heat of formation. While direct replacement on ANTA is less common, related structures like 3-azido-N-nitro-1H-1,2,4-triazol-5-amine have been synthesized, showcasing the viability of this transformation within the nitrotriazole family. researchgate.netnih.gov

Formation of Energetic Salts and Co-Crystals

The acidic N-H proton on the triazole ring and the basic amino group make ANTA an amphoteric molecule, capable of forming both anionic and cationic species. This property is extensively exploited to synthesize a wide range of energetic salts and co-crystals. Salt formation is a primary strategy for tuning the physical and energetic properties, often leading to increased density, enhanced thermal stability, and modified sensitivity compared to the neutral parent compound. rsc.orgrsc.org Co-crystallization with other molecules, such as carboxylic acids, is another method to create novel materials with unique crystal structures and properties. researchgate.net

The design of energetic salts based on ANTA and its derivatives follows several key principles aimed at maximizing performance while maintaining acceptable stability and safety.

Improved Oxygen Balance: While high nitrogen content is desirable, a favorable oxygen balance is crucial for efficient energy release. The oxygen balance is improved by pairing the nitrogenous core with cations that also contain oxygen or, more commonly, by forming salts with oxygen-rich anions like perchlorate (B79767) (ClO₄⁻) or dinitramide [N(NO₂)₂]⁻. The synthesis of the perchlorate salt of 5-hydrazino-3-nitro-1,2,4-triazole demonstrates this principle, resulting in a material with outstanding detonation properties. rsc.org

Increased Density: Higher crystal density is strongly correlated with improved detonation velocity and pressure. Salt formation often leads to more efficient crystal packing and extensive hydrogen bonding networks, which increase the density of the material. Densities for energetic salts of ANTA derivatives typically range from 1.65 to 1.95 g/cm³. rsc.orgrsc.org

Enhanced Thermal Stability: A key objective is to create materials that are stable at elevated temperatures. The ionic nature of salts and the extensive hydrogen bonding between the cation and anion contribute to higher decomposition temperatures, often in the range of 260–320 °C. rsc.org

The synthesis of energetic salts from ANTA derivatives typically involves straightforward acid-base reactions.

Anionic Derivatives: The most common approach involves deprotonating the acidic N-H of the triazole ring using a suitable base. For example, reacting a derivative like HANTT with bases such as guanidinium (B1211019) carbonate or 1,5-diaminotetrazolium nitrate (B79036) yields the corresponding energetic salts. rsc.org These salts are then isolated and purified.

Cationic Derivatives: To form cationic salts, a basic site on the ANTA derivative is protonated with a strong acid. The hydrazino group in 5-hydrazino-3-nitro-1,2,4-triazole (HNT), being more basic than the ring nitrogens or the amino group, can be protonated by acids like perchloric acid to form hydrazinium (B103819) salts. rsc.org

The resulting salts are thoroughly characterized using a suite of analytical techniques. Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁵N NMR) and Infrared (IR) Spectroscopy are used to confirm the molecular structure. rsc.orgrsc.orgnih.govElemental analysis verifies the elemental composition. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. rsc.orgrsc.orgnih.gov

The energetic properties of these salts are evaluated through thermal analysis (DSC/TGA) to determine decomposition temperatures, and their performance is calculated using thermochemical codes based on experimental density and calculated heat of formation. rsc.orgnih.gov

Below are tables summarizing the properties of energetic salts derived from a functionalized ANTA core, 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT).

Table 1: Physicochemical Properties of HANTT and Its Energetic Salts Data sourced from reference rsc.org

| Compound | Cation | Density (g cm⁻³) | Decomposition Temp. (°C) |

|---|---|---|---|

| HANTT (Neutral) | - | 1.75 | 273 |

| Guanidinium Salt | Guanidinium | 1.69 | 275 |

| Aminoguanidinium Salt | Aminoguanidinium | 1.65 | 264 |

| Diaminoguanidinium Salt | Diaminoguanidinium | 1.72 | 270 |

| Triaminoguanidinium Salt | Triaminoguanidinium | 1.73 | 274 |

| 1,5-Diaminotetrazolium Salt | 1,5-Diaminotetrazolium | 1.81 | 321 |

Table 2: Calculated Energetic Performance of HANTT Salts Data sourced from reference rsc.org

| Compound | Cation | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|

| Guanidinium Salt | Guanidinium | 8498 | 29.2 |

| Aminoguanidinium Salt | Aminoguanidinium | 8287 | 26.5 |

| Diaminoguanidinium Salt | Diaminoguanidinium | 8561 | 29.8 |

| Triaminoguanidinium Salt | Triaminoguanidinium | 8660 | 31.2 |

| 1,5-Diaminotetrazolium Salt | 1,5-Diaminotetrazolium | 8779 | 32.6 |

Exploration of Metal-Organic Frameworks (MOFs) with 3-Nitro-1H-1,2,4-triazol-5-amine Ligands

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. When ligands containing energetic moieties like nitro groups are used, the resulting materials are known as Energetic Metal-Organic Frameworks (E-MOFs). These materials are of great interest as they offer a potential solution to the long-standing challenge of balancing high energy content with low sensitivity to stimuli such as impact and friction. nih.gov

While direct studies on MOFs using this compound as the primary ligand are emerging, extensive research on closely related molecules provides significant insight into its potential. For instance, a series of E-MOFs were successfully synthesized using Bis(3-nitro-1H-1,2,4-triazol-5-yl) amine (BNTA), a ligand comprising two ANTA units linked by an amino bridge. nih.gov These E-MOFs were constructed with various alkali metals (Na, K, Rb, Cs) and demonstrated a combination of high thermal stability and low mechanical sensitivity. nih.gov

The coordination in these frameworks occurs through the nitrogen atoms of the triazole rings. The resulting structures are further stabilized by a network of hydrogen bonds and π-π stacking interactions between the triazole rings. This dense network of interactions is crucial for enhancing the mechanical insensitivity of the materials. nih.gov One particular potassium-based MOF from this family exhibited a high decomposition temperature of 285 °C and impressive insensitivity, with an impact sensitivity over 40 J and friction sensitivity over 360 N. nih.gov

These findings strongly suggest that MOFs constructed with this compound would exhibit similarly desirable properties, making them promising candidates for next-generation energetic materials. The parent compound of ANTA, Guanazole (3,5-diamino-1,2,4-triazole), has also been noted for its potential application in MOFs for carbon dioxide capture, highlighting the versatility of the underlying triazole scaffold. wikipedia.org

Table 1: Properties of an Energetic MOF based on a BNTA Ligand

| Property | Value | Significance |

|---|---|---|

| Ligand | Bis(3-nitro-1H-1,2,4-triazol-5-yl) amine (BNTA) | Nitrogen-rich, energetic ligand closely related to ANTA. nih.gov |

| Metal Ion | Potassium (K+) | Forms stable coordination bonds with the ligand. nih.gov |

| Decomposition Temperature | 285 °C | Indicates high thermal stability. nih.gov |

| Impact Sensitivity | > 40 J | Demonstrates low sensitivity to impact. nih.gov |

| Friction Sensitivity | > 360 N | Shows excellent insensitivity to friction. nih.gov |

Cycloaddition Reactions and Heterocycle Annulation

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. The 1,2,4-triazole (B32235) ring in this compound, influenced by the electron-withdrawing nitro group, is expected to be electron-deficient. This electronic characteristic makes it a suitable candidate for participating in inverse-electron-demand Diels-Alder reactions. nih.gov

In this type of reaction, the electron-deficient heterocycle (the diene component) reacts rapidly with an electron-rich dienophile. While direct examples for ANTA are not extensively documented in readily available literature, the reactivity of analogous compounds, such as 5-nitro-1,2,3-triazine, provides a clear model for its potential behavior. 5-Nitro-1,2,3-triazine undergoes rapid cycloaddition with a variety of electron-rich partners, including enamines, ynamines, enol ethers, and amidines. nih.gov These reactions typically proceed via a [4+2] cycloaddition, followed by the elimination of a small molecule (like N₂) to yield a new, highly substituted heterocyclic ring. nih.gov

For example, the reaction between 5-nitro-1,2,3-triazine and an amidine occurs almost instantaneously at room temperature, producing a pyrimidine (B1678525) derivative in near-quantitative yield. nih.gov This high reactivity underscores the potential of nitro-activated azoles like ANTA in constructing complex heterocyclic systems under mild conditions.

Another relevant class of reactions is the [3+2] cycloaddition, which is a cornerstone of triazole chemistry itself, often referred to as the Huisgen cycloaddition. frontiersin.org While this is typically used to form the triazole ring, derivatization of the existing ANTA ring can also involve cycloaddition processes. For instance, dearomative (3+2) cycloaddition reactions have been used for the C-H amination of arenes, where a triazolinium salt acts as the cycloaddition partner. acs.org

Heterocycle annulation refers to the construction of a new ring fused to the existing heterocyclic system. The functional groups of ANTA provide handles for such transformations. For example, the amino group can be a starting point for building a new ring. Benzotriazin-4(3H)-ones, which contain a related triazine structure, are known to be versatile building blocks for heteroannulation reactions to form fused systems like benzo[c] nih.govacs.orgdithiol-3-ones. acs.org This suggests that ANTA could serve as a precursor for fused triazole systems through reactions involving its amino and ring nitrogen atoms.

Table 2: Representative Inverse-Electron-Demand Cycloaddition Reactions

| Electron-Deficient Azine | Electron-Rich Dienophile | Resulting Heterocycle | Reaction Conditions |

|---|---|---|---|

| 5-Nitro-1,2,3-triazine | Amidine | Pyrimidine | 1 mM, CD3CN, 23 °C, <60 s. nih.gov |

| 5-Nitro-1,2,3-triazine | Enamine | Pyridine (B92270) | Moderate to high yield. nih.gov |

| 5-Nitro-1,2,3-triazine | Enol Ether | Pyridine | Moderate to high yield. nih.gov |

| 5-Nitro-1,2,3-triazine | Ynamine | Pyridine | Moderate to high yield. nih.gov |

Studies on Energetic Material Principles and Molecular Design

Theoretical Frameworks for Energetic Performance Prediction

Theoretical and computational methods have become indispensable tools in the design and screening of new energetic materials, offering insights into their properties before their synthesis. acs.orgat.ua

The arrangement of molecules in the crystal lattice also plays a critical role. Planar aromatic structures with high symmetry are often associated with reduced sensitivity. acs.org Computational studies, such as those employing density functional theory (DFT), are used to predict crystal densities and heats of formation, which are essential parameters for calculating detonation performance using thermodynamic codes. at.uanih.gov For example, the detonation velocity and pressure of energetic compounds can be estimated from their calculated densities and heats of formation. rsc.org

A comparative study of C-aminated and N-aminated nitroazoles, including derivatives of 3-nitro-1H-1,2,4-triazole, revealed that the introduction of a C-amino group can enhance density, detonation velocity, and pressure. nih.gov Conversely, the incorporation of an N-amino group tends to improve nitrogen content and heat of formation. nih.gov

Table 1: Predicted Detonation Properties of Selected Energetic Compounds

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

| 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) | 1.82 | 8,690 (Calculated) | 32.2 (Calculated) |

| Ammonium (B1175870) 5-nitro-3,3′-triazene-1,2,4-triazolate | 1.75 | 8,011 | 23.7 |

| Hydroxylammonium 5-nitro-3,3′-triazene-1,2,4-triazole | 1.80 | 9,044 | 34.8 |

This table presents calculated detonation properties for ANTA and related triazole compounds, illustrating the influence of molecular structure on energetic performance. osti.govrsc.orgrsc.org

Oxygen balance (OB) is a critical parameter that indicates the degree to which an explosive can oxidize its own carbon and hydrogen atoms to form gaseous products like carbon dioxide and water upon detonation. A more positive or less negative oxygen balance generally correlates with higher energy release and detonation performance. icm.edu.pl The oxygen balance for a compound with the formula CxHyNzOw is calculated using the following equation:

OB (%) = [w - (2x + y/2)] * 1600 / Molecular Weight

The introduction of nitro groups significantly improves the oxygen balance of energetic materials. researchgate.net For instance, the presence of the nitro group in 3-nitro-1H-1,2,4-triazol-5-amine contributes to its energetic properties. osti.gov Theoretical studies often focus on designing molecules with an optimal oxygen balance to maximize their energetic output. acs.org

Strategies for Modulating Energetic Performance through Molecular Modification

The energetic performance of a molecule can be fine-tuned through strategic chemical modifications.

High nitrogen content is a desirable characteristic in energetic materials as it often leads to a high positive heat of formation and the generation of a large volume of gaseous nitrogen upon decomposition, contributing to the explosive power. icm.edu.plresearchgate.net The triazole ring itself is a nitrogen-rich heterocycle, making it a valuable building block for energetic compounds. rsc.org The introduction of additional nitrogen-containing groups, such as amino and nitro groups, further increases the nitrogen content. nih.gov

Molecular density is another crucial factor influencing detonation performance, with higher density generally leading to higher detonation velocity and pressure. at.ua The introduction of dense functional groups and the promotion of efficient crystal packing are key strategies for increasing molecular density. acs.org For example, the trinitromethyl group is known to increase packing density. acs.org

The way molecules interact with each other in the solid state significantly impacts the stability, sensitivity, and energetic properties of a material. acs.orgresearchgate.netrsc.org Intermolecular forces, such as hydrogen bonding, play a crucial role in determining the crystal packing and density. chemrxiv.orgyoutube.com

In the case of this compound, the presence of both amino and nitro groups, as well as the triazole ring, allows for the formation of a network of intermolecular hydrogen bonds. These interactions contribute to its relatively high crystal density of 1.82 g/cm³. osti.gov The study of intermolecular interactions through techniques like Hirshfeld surface analysis can provide valuable insights into the packing and stability of energetic crystals. acs.org

Fundamental Decomposition Mechanisms

Understanding the decomposition pathways of energetic materials is essential for assessing their thermal stability and safety. The initial steps in the decomposition of nitro-containing heterocyclic compounds often involve the cleavage of the C-NO2 or N-NO2 bond. mdpi.com

For nitrotriazoles, theoretical studies have explored various decomposition mechanisms. researchgate.net Upon low-energy electron attachment, a major dissociation channel for 3-nitrotriazole is the direct cleavage of a hydrogen radical. nih.gov However, the presence of the nitro group also introduces characteristic fragmentation reactions, such as the formation of NO2⁻ or the release of an OH radical. nih.gov

Under shock loading, the initial decomposition of a related compound, 3-nitro-1,2,4-triazol-5-one (NTO), is believed to be dominated by NO2 elimination and cleavage of the heterocyclic ring. mdpi.com Intermolecular hydrogen transfer can also trigger decomposition to a lesser extent. mdpi.com These fundamental studies on decomposition provide a basis for understanding the stability and performance of this compound.

Advanced Analytical and Spectroscopic Techniques in Research on 3 Nitro 1h 1,2,4 Triazol 5 Amine

The comprehensive characterization of 3-nitro-1H-1,2,4-triazol-5-amine (ANTA) is fundamental to understanding its chemical behavior, purity, and structural integrity. Researchers employ a suite of advanced analytical and spectroscopic techniques to probe its molecular structure, functional groups, and dynamic behavior in various environments. nih.gov These methods are crucial for confirming synthesis, assessing purity, and elucidating the complex structural features of the molecule, such as tautomerism.

Conclusion and Future Research Directions

Current Challenges in 3-nitro-1H-1,2,4-triazol-5-amine Research

Despite the promising attributes of this compound, several challenges persist in its research and development, spanning from synthesis to application. A primary obstacle lies in achieving efficient, scalable, and safe synthesis of ANTA. While various synthetic routes have been explored, some traditional methods suffer from low yields, making large-scale production economically unviable osti.gov. For instance, an early Soviet method involving the nitration of acetamidotriazole followed by hydrolysis resulted in yields too low for practical application osti.gov. While newer methods, such as the selective reduction of the ammonium (B1175870) salt of 3,5-dinitro-1,2,4-triazole with hydrazine (B178648) hydrate (B1144303), have achieved significantly higher yields of 94-96%, the use of hydrazine hydrate still presents safety and environmental concerns that necessitate careful handling and disposal procedures osti.gov. The synthesis of derivatives can also be complex, sometimes requiring multi-step processes and the use of hazardous reagents rsc.org.

Another significant challenge is the fine-tuning of the sensitivity and performance of ANTA-based energetic materials. While ANTA is valued for its insensitivity, this property can sometimes come at the cost of optimal performance compared to more sensitive explosives like RDX and HMX osti.govresearchgate.net. The challenge lies in designing and synthesizing derivatives and formulations that strike the perfect balance between low sensitivity for safety and high detonation performance for efficacy. This requires a deep understanding of the structure-property relationships, which is still an area of active investigation.

Furthermore, in the context of medicinal chemistry, while 3-nitro-1H-1,2,4-triazole-based compounds have shown potent activity against various pathogens, issues of selectivity and potential toxicity remain. nih.govnih.gov The development of derivatives with high efficacy against target organisms and minimal off-target effects in host cells is a continuing challenge that requires extensive structure-activity relationship (SAR) studies. nih.gov

Finally, the environmental fate and potential toxicity of ANTA and its derivatives are areas that require further investigation. As the use of insensitive munitions containing related compounds like 3-nitro-1,2,4-triazol-5-one (NTO) becomes more widespread, understanding their environmental impact is crucial. nih.gov NTO is known to have high mobility in the environment due to its water solubility, and its microbial reduction product, 3-amino-1,2,4-triazol-5-one (ATO), can be persistent in certain conditions. nih.gov Similar studies on ANTA are necessary to ensure its safe and sustainable application.

Emerging Research Avenues and Methodological Advancements

In response to the existing challenges, several exciting research avenues and methodological advancements are shaping the future of this compound research. A key area of focus is the development of novel, safer, and more environmentally benign synthetic methodologies. This includes the exploration of greener reagents and solvents, as well as catalytic methods to improve reaction efficiency and reduce waste. researchgate.net

A significant emerging trend is the synthesis of energetic salts and co-crystals of ANTA and its derivatives. This approach aims to fine-tune the energetic properties and sensitivity of the materials by forming ionic or multi-component crystalline structures. rsc.orgresearchgate.net By pairing the ANTA anion with different cations, researchers can manipulate properties such as density, thermal stability, and sensitivity to external stimuli. For example, a new family of nitrogen-rich energetic salts based on 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT) has been synthesized, exhibiting excellent thermal stabilities and insensitivity to impact, friction, and electrostatic discharge. rsc.org

In the realm of medicinal chemistry, the design and synthesis of hybrid molecules incorporating the 3-nitro-1H-1,2,4-triazole scaffold with other pharmacophores is a promising strategy. nih.gov This approach, often guided by computational modeling and structure-activity relationship studies, aims to develop new compounds with enhanced potency and selectivity against infectious diseases like Chagas disease, leishmaniasis, and tuberculosis. nih.govnih.gov The exploration of nitrotriazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents is an example of this expanding research. nih.gov

Methodological advancements are also playing a pivotal role in accelerating research. The use of computational chemistry, particularly density functional theory (DFT), is becoming increasingly integral for predicting the properties of new ANTA derivatives and understanding their structure-property relationships. mdpi.com This allows for the rational design of new energetic materials and therapeutic agents before their synthesis, saving time and resources. Furthermore, advanced analytical techniques are being developed for the precise characterization of these compounds. For instance, high-precision quantitative analysis of 3-nitro-1,2,4-triazol-5-one (NTO) concentration using ATR-FTIR spectroscopy combined with machine learning has been demonstrated, offering a potential for real-time monitoring during production. bit.edu.cn

The following table provides a summary of some energetic properties of ANTA and its derivatives, highlighting the impact of structural modifications.

| Compound Name | Density (g/cm³) | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| 3-amino-5-nitro-1,2,4-triazole (ANTA) | 1.82 | - | 8460 (calculated) | - | osti.gov |

| Guanidinium (B1211019) salt of HANTT | - | - | 7742-8779 (calculated) | 22.6-32.6 (calculated) | rsc.org |

| 1,5-Diamino-tetrazolium salt of HANTT | - | - | 7742-8779 (calculated) | 22.6-32.6 (calculated) | rsc.org |

| [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan derivative (nitro substituted) | 1.77-1.80 | 228 | - | - | nih.gov |

Broader Implications for Advanced Material Chemistry

The research on this compound and its derivatives has far-reaching implications for the broader field of advanced material chemistry. The quest for new insensitive high explosives based on ANTA is a significant driver for the development of safer and more reliable energetic materials for both military and civilian applications. osti.govresearchgate.net The insights gained from studying the relationship between the molecular structure of these nitrogen-rich compounds and their energetic properties contribute to the fundamental understanding required for the rational design of next-generation materials with tailored performance and safety characteristics. mdpi.com

Furthermore, the exploration of ANTA derivatives in medicinal chemistry contributes to the urgent need for new drugs to combat neglected infectious diseases. nih.govnih.gov The unique electronic properties of the 3-nitro-1,2,4-triazole (B13798) scaffold make it a valuable building block for developing compounds that can overcome drug resistance in pathogens. nih.gov The success in this area not only has the potential to save lives but also demonstrates the versatility of nitrogen-rich heterocyclic chemistry in addressing global health challenges.

The development of advanced synthesis and characterization methodologies for ANTA and its derivatives also benefits the wider chemical community. Innovations in synthetic routes, purification techniques, and analytical methods can be applied to other complex organic molecules. researchgate.netbit.edu.cn Moreover, the use of computational modeling to predict the properties of these materials is a testament to the growing importance of theoretical chemistry in modern materials science.

Q & A

Q. What are the standard synthetic protocols for preparing 3-nitro-1H-1,2,4-triazol-5-amine, and how can purity be optimized?

The synthesis typically involves nitration of 1H-1,2,4-triazol-5-amine precursors under controlled conditions. For example, diazotization followed by nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) is a common method . Purity optimization requires:

- Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Microwave-assisted synthesis : Reduces side reactions and improves yield (e.g., 85% purity achieved in via microwave methods).

Q. How is the molecular structure of this compound characterized?

Combined spectroscopic and crystallographic methods are essential:

- Single-crystal X-ray diffraction (SCXRD) : Resolves tautomeric forms and nitro-group orientation. For instance, highlights annular tautomerism in triazole derivatives, requiring SCXRD for unambiguous assignment .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and nitro-group effects (e.g., downfield shifts at δ 8.5–9.0 ppm for triazole protons) .

- IR spectroscopy : Nitro stretching vibrations appear at ~1540 cm<sup>-1</sup> and ~1350 cm<sup>-1</sup> .

Advanced Research Questions

Q. What factors influence the thermal stability of this compound derivatives, and how can decomposition temperatures be enhanced?

Thermal stability depends on:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) stabilize the triazole ring.

- Crystal packing : Tight molecular packing reduces sensitivity. Salts like triaminoguanidinium derivatives exhibit decomposition temperatures up to 340°C due to hydrogen-bond networks .

- Methodology : Differential scanning calorimetry (DSC) under nitrogen (heating rate: 10°C/min) quantifies stability.

Table 1 : Thermal and Energetic Properties of Selected Derivatives

| Compound | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) |

|---|---|---|---|

| HCPT (neutral) | 340 | 9167 | >40 |

| HCPT-Cu(II) salt | 215 | 8236 | 2.5 |

| Data sourced from . |

Q. How can computational methods predict the detonation performance of this compound-based energetic materials?

- Density Functional Theory (DFT) : Calculates heats of formation (HOF) using Gaussian suites. For example, HOF values of 622.8–1211.7 kJ/mol were reported for salts in .

- EXPLO5 software : Predicts detonation velocity (D: 8159–9409 m/s) and pressure (P: 25.3–39.3 GPa) using experimental densities and HOF .

Q. What strategies resolve contradictions in structural or sensitivity data for triazole derivatives?

- Multi-technique validation : Combine SCXRD (for tautomerism analysis) with <sup>15</sup>N NMR to track isotopic labeling effects (e.g., 99 atom% <sup>15</sup>N in ) .

- Sensitivity testing : Use standardized methods (e.g., BAM drop-hammer test for impact sensitivity; thresholds: 2.5 J for sensitive compounds) .

Methodological Challenges

Q. How can isotopic labeling (e.g., <sup>15</sup>N) elucidate metabolic or degradation pathways of this compound?

Q. What crystallographic software is recommended for solving complex tautomeric structures?

- SHELX suite : SHELXL refines small-molecule structures, while SHELXD solves phases for twinned crystals (e.g., tautomer coexistence in ) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Inert atmosphere (N₂) at –20°C to prevent decomposition.

- Waste disposal : Neutralize with 10% NaOH before incineration .

- Personal protective equipment (PPE) : Anti-static lab coats, face shields, and explosion-proof fume hoods .

Emerging Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.